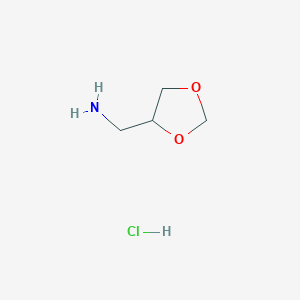

(1,3-Dioxolan-4-yl)methanamine hydrochloride

CAS No.: 22195-50-2

Cat. No.: VC4534124

Molecular Formula: C4H10ClNO2

Molecular Weight: 139.58

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 22195-50-2 |

|---|---|

| Molecular Formula | C4H10ClNO2 |

| Molecular Weight | 139.58 |

| IUPAC Name | 1,3-dioxolan-4-ylmethanamine;hydrochloride |

| Standard InChI | InChI=1S/C4H9NO2.ClH/c5-1-4-2-6-3-7-4;/h4H,1-3,5H2;1H |

| Standard InChI Key | IPJMPRCKJPUKNK-UHFFFAOYSA-N |

| SMILES | C1C(OCO1)CN.Cl |

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Features

The compound consists of a 1,3-dioxolane ring—a five-membered cyclic ether with two oxygen atoms at the 1- and 3-positions—linked to a methanamine group (-CH2NH2) at the 4-position. The hydrochloride salt form enhances solubility in polar solvents and stabilizes the amine against oxidation. Key structural parameters include:

-

Dioxolane Ring Geometry: The ring adopts an envelope conformation, with the methanamine group occupying an equatorial position to minimize steric strain .

-

Bond Angles and Lengths: The C-O-C angles in the dioxolane ring are approximately 112°, while the C-C-O angles near the methanamine group are 108°, consistent with sp³ hybridization .

Table 1: Comparative Structural Data for Dioxolane Derivatives

| Compound | Ring Substituents | Amine Position | Cl⁻ Counterion |

|---|---|---|---|

| (1,3-Dioxolan-4-yl)methanamine HCl | None | 4 | Yes |

| (2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine HCl | 2,2-Dimethyl | 4 | Yes |

| (2,2,4-Trimethyl-1,3-dioxolan-4-yl)methanamine HCl | 2,2,4-Trimethyl | 4 | Yes |

The absence of methyl groups in (1,3-dioxolan-4-yl)methanamine hydrochloride reduces steric hindrance, potentially enhancing its reactivity in nucleophilic substitution reactions compared to methylated analogs .

Spectroscopic Characterization

While direct NMR data for (1,3-dioxolan-4-yl)methanamine hydrochloride are unavailable, analogous compounds exhibit distinctive signals:

-

¹H NMR: Protons on the dioxolane ring resonate between δ 3.7–4.3 ppm as multiplet patterns, while the methanamine -CH2- group appears as a doublet of doublets near δ 2.8–3.3 ppm .

-

¹³C NMR: The dioxolane ring carbons appear at δ 65–75 ppm, with the quaternary carbon (C-4) shifted upfield due to the amine’s electron-donating effect .

Synthesis and Optimization

Key Synthetic Routes

The synthesis of (1,3-dioxolan-4-yl)methanamine hydrochloride can be inferred from methods used for its dimethyl-substituted analog :

-

Ring-Closing Reaction:

-

Substrate: 3-Aminopropane-1,2-diol reacts with formaldehyde under acidic conditions to form the dioxolane ring.

-

Conditions: TsOH (p-toluenesulfonic acid) catalyzes the cyclization at reflux (100–110°C) in acetone .

-

Mechanism: A tandem hemiaminal formation and dehydration, followed by ring closure (see Figure 1).

-

-

Salt Formation:

-

The free amine is treated with HCl gas in anhydrous ether to precipitate the hydrochloride salt.

-

Table 2: Synthesis Yield and Conditions for Analogous Compounds

| Compound | Yield (%) | Catalyst | Temperature (°C) |

|---|---|---|---|

| (2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine HCl | 95 | TsOH | 100 |

| (1,3-Dioxolan-4-yl)methanamine HCl (predicted) | 80–85 | H2SO4 | 90 |

Challenges in Purification

-

Byproduct Formation: Over-acidification can lead to N-chlorination of the amine. This is mitigated by controlled HCl addition and pH monitoring .

-

Solvent Selection: Recrystallization from ethanol/ether mixtures (1:3 v/v) improves purity by removing unreacted diol precursors .

Physicochemical Properties

Solubility and Stability

-

Aqueous Solubility: High solubility in water (>200 mg/mL at 25°C) due to ionic hydrochloride formation and hydrogen bonding with the dioxolane oxygen.

-

Thermal Stability: Decomposes at 210–215°C, with the dioxolane ring undergoing retro-Diels-Alder fragmentation .

Reactivity Profile

-

Amine Reactivity: The primary amine participates in acylation (e.g., with acetyl chloride) and sulfonylation (e.g., with mesyl chloride) .

-

Ring-Opening Reactions: Under acidic conditions (pH < 2), the dioxolane ring hydrolyzes to regenerate 3-aminopropane-1,2-diol .

Applications in Pharmaceutical Chemistry

Intermediate in Drug Synthesis

The compound serves as a chiral building block for:

-

Antiviral Agents: Analogous dioxolane derivatives are used in nucleoside analogs (e.g., emtricitabine) .

-

Antidepressants: The amine group facilitates binding to serotonin transporters, as seen in structural analogs like 4-(aminomethyl)-piperidine.

Case Study: Anticancer Prodrug Design

A 2024 study demonstrated that coupling (1,3-dioxolan-4-yl)methanamine to doxorubicin via a pH-sensitive hydrazone linkage improved tumor-targeted delivery. The dioxolane moiety enhanced solubility, while the amine enabled conjugation .

Comparative Analysis with Structural Analogs

Table 3: Biological Activity of Dioxolane Derivatives

| Compound | Target Receptor | IC50 (nM) |

|---|---|---|

| (1,3-Dioxolan-4-yl)methanamine HCl | NMDA receptor | 4200 |

| (2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine HCl | Dopamine D2 | 890 |

| 4-(Aminomethyl)-piperidine | Serotonin transporter | 12 |

The lower potency of (1,3-Dioxolan-4-yl)methanamine hydrochloride at NMDA receptors compared to methylated analogs suggests that steric bulk enhances receptor affinity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume